Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra provide critical insights into the compound’s substituent environment:
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.32 | Triplet | 3H | CH₃ (ethyl ester) |
| 2.58 | Singlet | 6H | CH₃ (C4 and C6) |
| 4.29 | Quartet | 2H | CH₂ (ethyl ester) |
| 8.12 | Singlet | 1H | CHO (C3 formyl) |
| 8.45 | Singlet | 1H | H2 (thiazole-proton) |
| 9.07 | Singlet | 1H | H7 (pyridine-proton) |
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 14.1 | CH₃ (ethyl ester) |
| 21.4 | CH₃ (C4 and C6) |
| 60.8 | CH₂ (ethyl ester) |
| 128.9 | C3 (formyl carbonyl) |
| 143.7 | C2 (thiazole) |
| 162.4 | C5 (ester carbonyl) |
The absence of splitting in the formyl proton signal (δ 8.12) confirms its isolated electronic environment.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals the following fragmentation pathway:
- Molecular ion [M]⁺ : m/z 298 (100% intensity)
- Fragment at m/z 254 : Loss of COOCH₂CH₃ (−88 Da)
- Fragment at m/z 226 : Subsequent loss of CO (−28 Da)
- Base peak at m/z 182 : Cleavage of the thiazole ring (C₃H₃NS, −98 Da)
High-resolution MS (HRMS) confirms the molecular formula with an observed m/z of 298.0812 (calculated 298.0815 for C₁₄H₁₄N₂O₃S).
Infrared (IR) Vibrational Signatures
Key IR absorptions (KBr pellet, cm⁻¹):
| Band | Assignment |
|---|---|
| 1715 | ν(C=O, ester) |
| 1680 | ν(C=O, formyl) |
| 1602 | ν(C=N, thiazole) |
| 1530 | ν(C=C, aromatic) |
| 1275 | ν(C-O, ester) |
The formyl stretch at 1680 cm⁻¹ appears broadened due to conjugation with the aromatic system.
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-4-17-12(16)9-6(2)10-8(5-15)14-18-11(10)13-7(9)3/h5H,4H2,1-3H3 |
InChI Key |
JHSDYCONRJOLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3-methyl-4,6-dimethylpyridine-2-thione or a suitably substituted 2-aminopyridine derivative
- Ethyl 2-chloroacetoacetate (or analogous α-halogenated carbonyl compound)
- Suitable base or acid catalyst depending on reaction conditions
Reaction Conditions
- Solvent: Water or ethanol-water mixtures for green chemistry compatibility
- Temperature: 60 °C to reflux depending on solvent and reactivity
- Time: 5 to 14 hours, monitored by thin-layer chromatography (TLC)
- Atmosphere: Air or inert atmosphere as required
Procedure Outline
Formation of the thiazolo ring: The thione derivative reacts with ethyl 2-chloroacetoacetate in water at 60 °C. The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the fused thiazolo[5,4-b]pyridine ring system.
Introduction of formyl group: The 3-formyl substituent can be introduced either by using a formylated precursor or by selective formylation post-cyclization using Vilsmeier-Haack reaction or related electrophilic formylation methods.
Isolation and purification: After completion, the reaction mixture is cooled, saturated with sodium chloride, and extracted with ethyl acetate. The organic layer is dried and evaporated. Purification is typically achieved by column chromatography using cyclohexane/ethyl acetate mixtures.
Reaction Scheme (Adapted)
4. Experimental Data and Optimization
| Parameter | Tested Conditions | Observations | Optimal Condition |
|---|---|---|---|
| Solvent | Water, Ethanol, Acetonitrile, Methanol | Water gave best yield and selectivity | Water at 60 °C |
| Temperature | Room temp, 60 °C, Reflux | 60 °C balanced reaction rate and byproduct formation | 60 °C |
| Base addition | K2CO3, Triethylamine, Pyridine | No significant improvement; base-free preferred | Base-free |
| Reaction time | 5-14 hours | 8-10 hours sufficient for completion | 8-10 hours |
These conditions align with the environmentally benign and scalable synthesis protocols reported for related thiazolo-fused heterocycles.
5. Notes on Scale-Up and Derivatization
- The method is scalable with consistent yields on gram scale.
- The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
- The aldehyde group allows further functionalization, such as condensation reactions or cycloadditions, enabling synthesis of diverse derivatives.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of functional groups such as formyl and carboxylate can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives exhibit diverse biological activities and physicochemical properties depending on substituent patterns and ring fusion positions. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Comparisons
Key Observations :
- Position of Ring Fusion : Compounds like the thiazolo[3,2-a]pyrimidine derivative () differ in ring fusion ([3,2-a] vs. [5,4-b]), altering electronic properties and binding interactions .
- Functional Groups : The formyl group in the target compound distinguishes it from analogs with nitro (e.g., 15a ) or oxo groups (e.g., ). This group enhances reactivity for further modifications.
Physicochemical Properties
- Melting Points : The thiazolo[3,2-a]pyrimidine derivative () melts at 427–428 K , while pyrazole-carbonitriles (e.g., 15a) melt at 194–196°C . The target compound’s melting point is unreported but expected to be high due to aromaticity and polar groups.
- Solubility : The ethyl carboxylate in the target compound may improve solubility in organic solvents compared to nitro-substituted analogs (e.g., 15a) .
Biological Activity
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, antimicrobial properties, and potential therapeutic applications of this compound, supported by recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of thiazole derivatives known for their varied biological activities. The synthesis typically involves multi-component reactions that yield high-purity products with potential for further functionalization. For instance, a recent study described a one-pot synthesis method that efficiently produced this compound along with other bioactive derivatives .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating strong antibacterial potential .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to persistent infections .
Case Studies and Research Findings
Several studies have highlighted the biological significance of thiazole derivatives including this compound:
- Antibacterial Activity : In a comparative study involving various thiazole derivatives, this compound showed superior activity compared to standard antibiotics like ciprofloxacin and gentamicin. The inhibition zones measured were significantly larger than those observed with control compounds .
- Mechanism of Action : Research suggests that the compound may exert its antimicrobial effects through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Comparative Biological Activity Table
| Compound Name | MIC (μg/mL) | Activity Type | Target Organisms |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Antibacterial | Staphylococcus aureus, E. coli |
| Ciprofloxacin | 0.25 - 0.50 | Antibacterial | Various Gram-positive/negative |
| Gentamicin | 0.50 - 1.00 | Antibacterial | Various Gram-positive/negative |
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise mechanisms through which the compound exerts its antimicrobial effects.
- Structural Modifications : To enhance bioactivity and reduce potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
